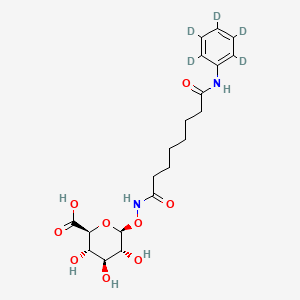
Suberoylanilide-d5 Hydroxamic Acid Beta-D-Glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Suberoylanilide-d5 Hydroxamic Acid Beta-D-Glucuronide: is a deuterium-labeled metabolite of Suberoylanilide Hydroxamic Acid. It is primarily used for research purposes and is not intended for diagnostic or therapeutic use . The compound has a molecular formula of C20H23D5N2O9 and a molecular weight of 445.48 .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Suberoylanilide-d5 Hydroxamic Acid Beta-D-Glucuronide involves the incorporation of deuterium into Suberoylanilide Hydroxamic Acid. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions that introduce the deuterium label into the molecule .
Industrial Production Methods: Industrial production methods for this compound are not widely documented.
化学反応の分析
Types of Reactions: Suberoylanilide-d5 Hydroxamic Acid Beta-D-Glucuronide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: The specific reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, while reduction reactions may use reducing agents like sodium borohydride .
Major Products Formed: The major products formed from these reactions vary based on the type of reaction and the conditions used. For instance, oxidation reactions may result in the formation of oxidized derivatives of the compound, while reduction reactions may yield reduced forms of the molecule .
科学的研究の応用
Chemistry: In chemistry, Suberoylanilide-d5 Hydroxamic Acid Beta-D-Glucuronide is used as a stable isotope-labeled compound for various analytical and research purposes. It helps in the study of metabolic pathways and the identification of metabolites .
Biology: In biological research, the compound is used to investigate the metabolic processes involving Suberoylanilide Hydroxamic Acid. It serves as a tool for studying the pharmacokinetics and pharmacodynamics of related compounds .
Medicine: While not intended for therapeutic use, this compound is used in preclinical studies to understand the potential medical applications of Suberoylanilide Hydroxamic Acid and its derivatives .
Industry: In the industrial sector, the compound is used in the development and testing of new chemical processes and products. It serves as a reference standard in quality control and analytical testing .
作用機序
Suberoylanilide-d5 Hydroxamic Acid Beta-D-Glucuronide exerts its effects by inhibiting histone deacetylases (HDACs). This inhibition leads to the accumulation of acetylated histones, resulting in changes in gene expression. The compound acts as a chelator for zinc ions found in the active site of HDACs, thereby blocking their activity . This mechanism is similar to that of Suberoylanilide Hydroxamic Acid, which is known to modulate neuroplasticity and other cellular processes .
類似化合物との比較
- Suberoylanilide Hydroxamic Acid (Vorinostat)
- Suberoylanilide Hydroxamic Acid Beta-D-Glucuronide (unlabeled)
- Other HDAC inhibitors such as Trichostatin A and Panobinostat
Uniqueness: Suberoylanilide-d5 Hydroxamic Acid Beta-D-Glucuronide is unique due to its deuterium labeling, which makes it particularly useful in metabolic studies and analytical applications. The deuterium label allows for the precise tracking of the compound in biological systems, providing valuable insights into its metabolic fate and interactions .
特性
分子式 |
C20H28N2O9 |
|---|---|
分子量 |
445.5 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[8-oxo-8-(2,3,4,5,6-pentadeuterioanilino)octanoyl]amino]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C20H28N2O9/c23-13(21-12-8-4-3-5-9-12)10-6-1-2-7-11-14(24)22-31-20-17(27)15(25)16(26)18(30-20)19(28)29/h3-5,8-9,15-18,20,25-27H,1-2,6-7,10-11H2,(H,21,23)(H,22,24)(H,28,29)/t15-,16-,17+,18-,20-/m0/s1/i3D,4D,5D,8D,9D |
InChIキー |
AGXZHORDQQELAH-QLOQXHLUSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)CCCCCCC(=O)NO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)[2H])[2H] |
正規SMILES |
C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NOC2C(C(C(C(O2)C(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



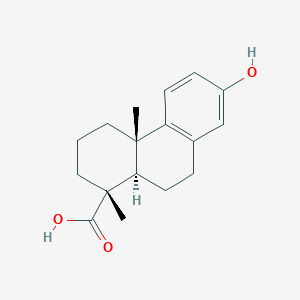

![1-[(2-Bromoethoxy)phenylmethyl]-2-methylbenzene-d4](/img/structure/B12417033.png)
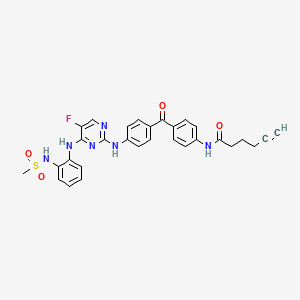
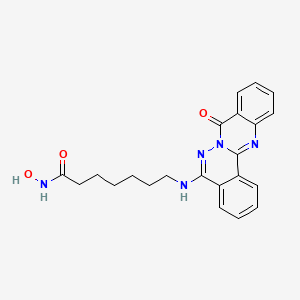
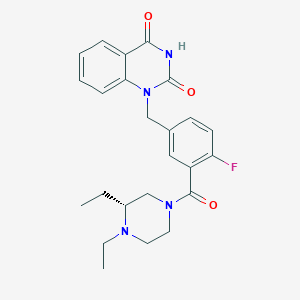
![4-chloro-4-fluoro-N-[(1S)-3-[3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-methyl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide](/img/structure/B12417051.png)

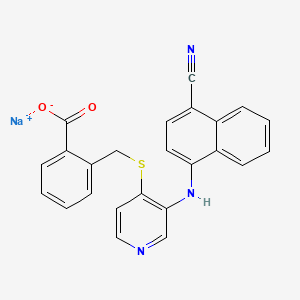
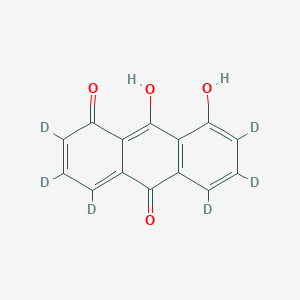
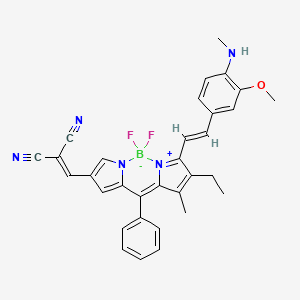
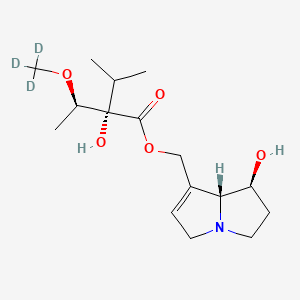
![(6R,11R,13R,14S,15S,16R,19E,23S)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione](/img/structure/B12417083.png)
